![molecular formula C16H16NOS2+ B280591 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium, also known as BMV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. BMV is a member of the pyridinium family and is characterized by its unique chemical structure, which consists of a pyridinium ring attached to a vinyl group, a benzoyl group, and two methylsulfanyl groups.
Wirkmechanismus
The exact mechanism of action of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is not fully understood, but it is believed that the compound exerts its effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to inhibit the activity of certain enzymes, such as thymidine kinase and ribonucleotide reductase, which are involved in DNA synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis in cancer cells, which suggests that the compound may have potential as a therapeutic agent for the treatment of cancer. In addition, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its versatility. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can be used as a reagent in several organic reactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its toxicity. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to be toxic to certain cell lines, and its use in vivo may require further investigation.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium. One potential direction is the development of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium as a potential therapeutic agent for the treatment of cancer and other diseases. Further studies are also needed to investigate the toxicity of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium and its potential effects on human health.
Synthesemethoden
The synthesis of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is a multi-step process that involves several chemical reactions. The most common method for synthesizing 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is through the reaction of 2-methylthiophenol with 2-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final step involves the reaction of the resulting compound with a strong acid to obtain 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium.
Wissenschaftliche Forschungsanwendungen
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been used as a reagent in several organic reactions, including the synthesis of heterocyclic compounds and the preparation of vinyl sulfides. In biology, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been investigated for its potential as a fluorescent probe for imaging cellular structures. In medicine, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C16H16NOS2+ |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)-1-phenyl-2-pyridin-1-ium-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16NOS2/c1-19-16(20-2)14(17-11-7-4-8-12-17)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/q+1 |
InChI-Schlüssel |
LSJCURRLLWWEBA-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
Kanonische SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



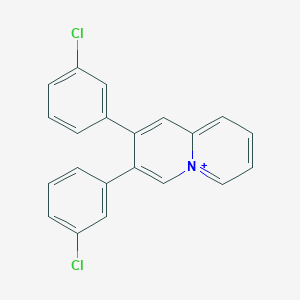

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)

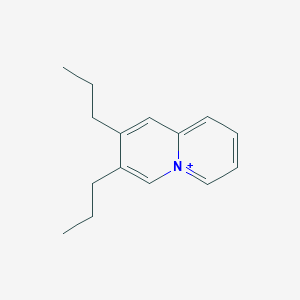
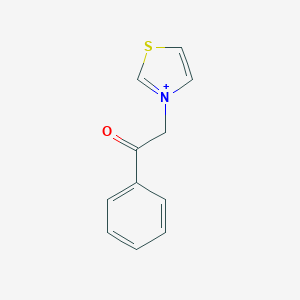
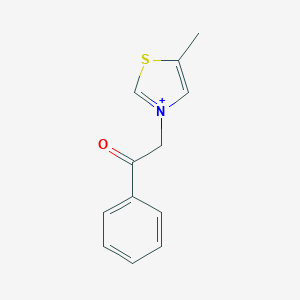
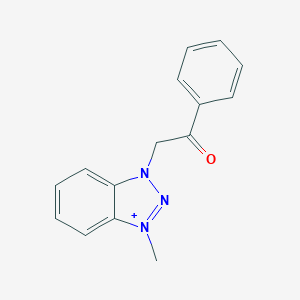
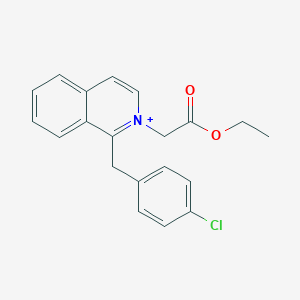

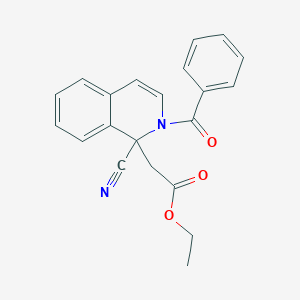
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)